3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring fused to a tetrahydropyrroloisoindole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione typically involves multiple stepsSubsequent steps involve the formation of pyrazoles through reactions with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Advanced equipment and techniques are employed to ensure reproducibility and quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-f]isoindole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities.
Uniqueness
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-(1-oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-10-3-8-5-16-6-9(8)4-11(10)15(18)21/h3-4,12,16H,1-2,5-7H2,(H,17,19,20) |
InChI Key |
JOFWTVIUJXDETL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CNCC4=C3 |
Origin of Product |
United States |
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